

In Vitro Characterization of (S)-Volinanserin: A Technical Guide

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Compound of Interest

Compound Name: (S)-Volinanserin

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Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin 2A (5-HT_{2A}) receptor.[1][2] Its remarkable affinity and selectivity have established it as a critical research tool for elucidating the physiological and pathological roles of the 5-HT_{2A} receptor. Furthermore, **(S)-Volinanserin** has been investigated in clinical trials for various central nervous system disorders, including psychosis and insomnia. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of **(S)-Volinanserin**, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and workflows.

Pharmacological Profile

The defining characteristic of **(S)-Volinanserin** is its sub-nanomolar binding affinity for the 5-HT_{2A} receptor and its significant selectivity over a wide range of other G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

The equilibrium dissociation constant (K_i) is a measure of the binding affinity of a ligand for a receptor. A lower K_i value indicates a higher binding affinity. **(S)-Volinanserin** exhibits a K_i in the sub-nanomolar range for the 5-HT_{2A} receptor.[1][3][4]

Table 1: Receptor Binding Profile of **(S)-Volinanserin**

Receptor	Ki (nM)	Selectivity vs. 5-HT2A
Serotonin 5-HT2A	0.36 - 0.85	-
Serotonin 5-HT1A	>1000	>1176x
Serotonin 5-HT1C	88	~104x
Serotonin 5-HT2C	88	~104x
Serotonin 5-HT6	>1000	>1176x
Serotonin 5-HT7	>1000	>1176x
Adrenergic α 1	128	~151x
Adrenergic α 2	>1000	>1176x
Dopamine D1	>1000	>1176x
Dopamine D2	1300 - 2250	~1529x - 2647x
Dopamine D3	>1000	>1176x
Dopamine D4	>1000	>1176x
Histamine H1	1000	~1176x
Muscarinic (non-selective)	>1000	>1176x
Sigma σ 1	87	~102x

Note: Data compiled from multiple sources.^{[1][5]} The range for the 5-HT2A Ki reflects values reported across different studies. The selectivity is calculated using the upper-end of the reported 5-HT2A Ki range (0.85 nM) for a conservative estimate.

Functional Activity

(S)-Volinanserin functions as a potent antagonist at the 5-HT2A receptor. In functional assays, it effectively blocks the intracellular signaling cascade initiated by 5-HT2A receptor agonists. A common method to assess this is by measuring the inhibition of agonist-induced calcium mobilization.

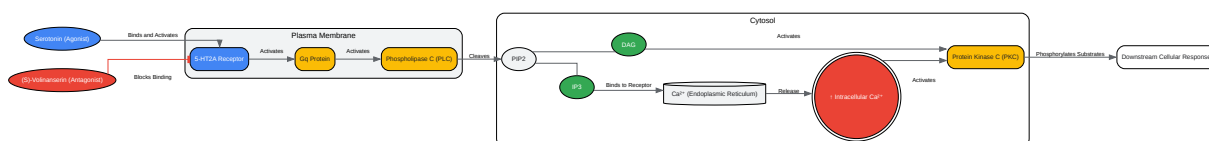
Table 2: Functional Antagonist Activity of **(S)-Volinanserin**

Assay	Agonist	Cell Line	IC50 (nM)
Calcium Mobilization	Serotonin (5-HT)	CHO-K1 cells expressing human 5-HT2A receptor	5.0 - 5.1

Note: The IC50 value represents the concentration of **(S)-Volinanserin** required to inhibit 50% of the maximal response induced by the agonist.

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Antagonism of this receptor by **(S)-Volinanserin** blocks this canonical signaling pathway.



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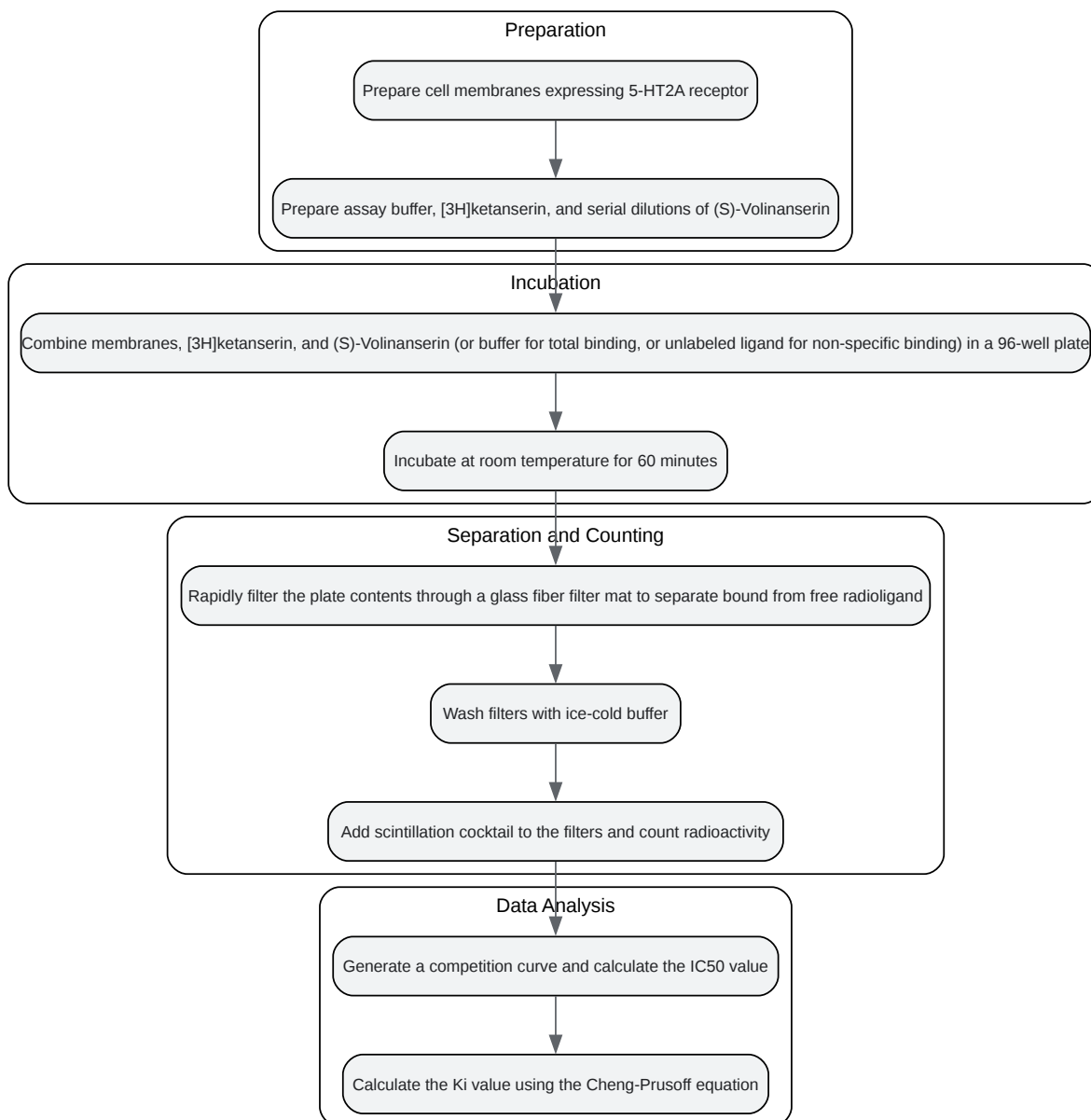
5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies for the in vitro characterization of **(S)-Volinanserin** are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the K_i of **(S)-Volinanserin** for the 5-HT_{2A} receptor using [³H]ketanserin as the radioligand.



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Radioligand Binding Assay Workflow

Materials:

- Cell membranes expressing the human 5-HT_{2A} receptor
- [³H]ketanserin (specific activity ~60-90 Ci/mmol)
- **(S)-Volinanserin**
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Unlabeled ketanserin or another suitable 5-HT_{2A} antagonist for determining non-specific binding
- 96-well microplates
- Glass fiber filter mats (e.g., Whatman GF/B)
- Scintillation cocktail
- Filtration apparatus
- Scintillation counter

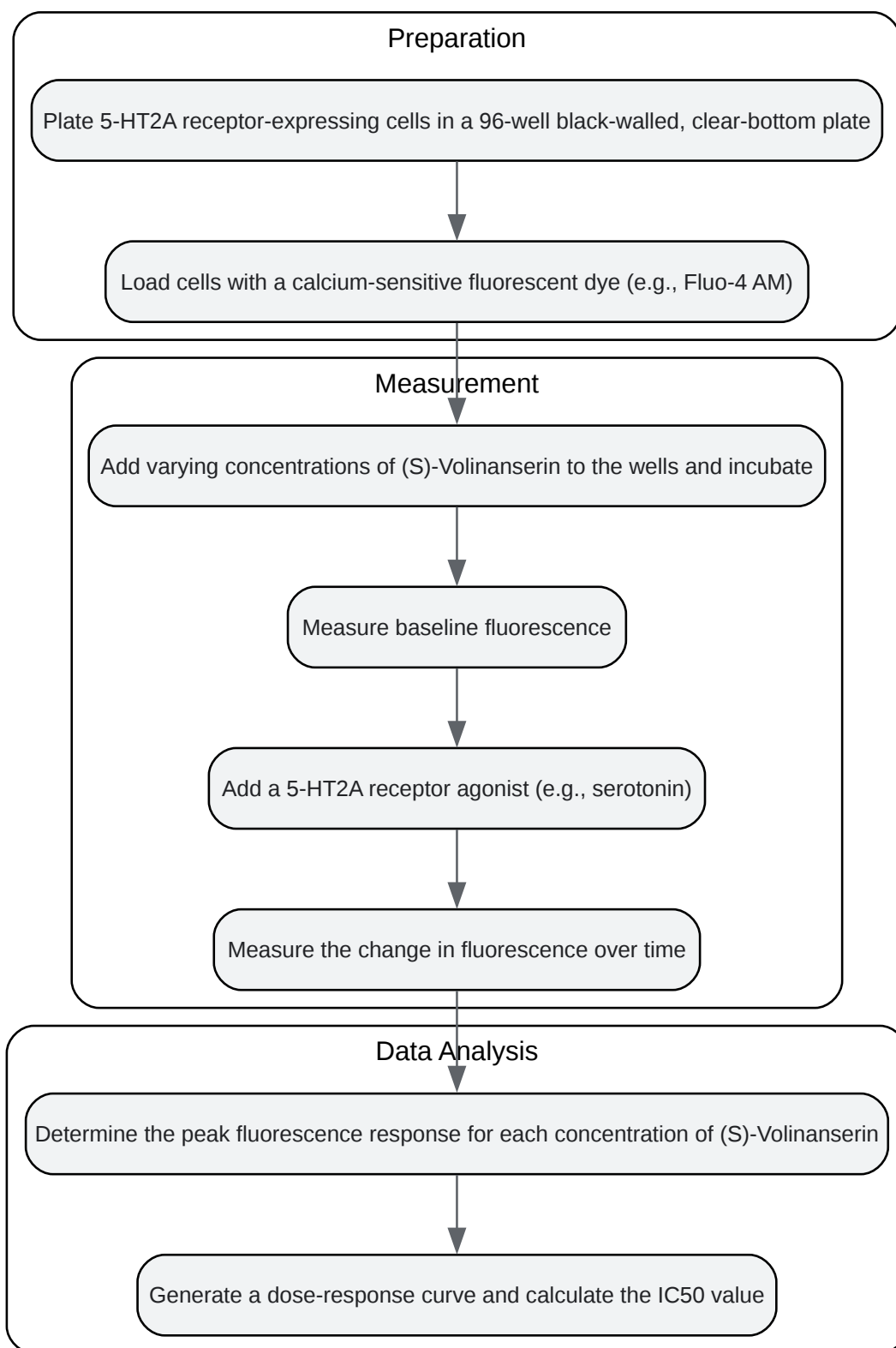
Procedure:

- Membrane Preparation: Homogenize cells expressing the 5-HT_{2A} receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: 50 µL of [³H]ketanserin (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.
 - Non-specific Binding: 50 µL of [³H]ketanserin, 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), and 150 µL of membrane preparation.

- Competition: 50 µL of [3H]ketanserin, 50 µL of varying concentrations of **(S)-Volinanserin**, and 150 µL of membrane preparation.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.
- Washing: Wash the filters three times with ice-cold wash buffer.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the log concentration of **(S)-Volinanserin** to generate a competition curve and determine the IC50 value.
 - Calculate the Ki using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This protocol describes a functional assay to determine the IC50 of **(S)-Volinanserin** in inhibiting agonist-induced intracellular calcium mobilization in cells expressing the 5-HT2A receptor.



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References

- 1. caymanchem.com [caymanchem.com]
- 2. Volinanserin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DrugMapper [drugmapper.helsinki.fi]
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